molecular formula C15H24N4OS B6447966 6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2549029-39-0

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Cat. No. B6447966
CAS RN: 2549029-39-0
M. Wt: 308.4 g/mol
InChI Key: DQZJXKACRFZRNV-UHFFFAOYSA-N
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Description

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine (MMP) is a novel synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound with a pyrrolidinone ring structure and a methylsulfanyl group. MMP has a wide range of applications due to its unique chemical structure and pharmacological properties. It has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and Alzheimer’s disease.

Scientific Research Applications

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has been studied extensively by scientists for its potential applications in the field of medicine. It has been found to have anti-inflammatory, antifungal, and anticancer properties. It has also been studied for its potential to treat Alzheimer’s disease, as well as its ability to inhibit the growth of tumors. In addition, it has been studied for its potential to treat diabetes, as it has been found to reduce glucose levels in the blood.

Mechanism of Action

The exact mechanism of action of 6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is not yet fully understood. However, it is believed that its anti-inflammatory and anticancer effects are due to its ability to inhibit the activity of enzymes known as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory compounds, such as prostaglandins and leukotrienes, which are responsible for the inflammation associated with certain diseases.
Biochemical and Physiological Effects
6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which reduces the production of inflammatory compounds. In addition, it has been found to inhibit the growth of certain types of cancer cells, as well as to reduce glucose levels in the blood. Furthermore, it has been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine in lab experiments include its availability, its low cost, and its ease of synthesis. Additionally, its unique chemical structure and pharmacological properties make it an attractive compound for use in medicinal chemistry research. However, there are some limitations to its use in lab experiments. For example, due to its unique structure, it is difficult to obtain a pure sample of 6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine and it is also difficult to study its mechanism of action.

Future Directions

There are a number of potential future directions for 6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine research. One possible direction is to further explore its potential to treat cancer, as well as its ability to inhibit the growth of tumors. Additionally, further research could be conducted to explore its potential to treat Alzheimer’s disease and other neurological disorders. Furthermore, further research could be conducted to better understand its mechanism of action and to identify potential drug targets. Finally, further research could be conducted to explore its potential to treat diabetes and other metabolic disorders.

Synthesis Methods

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is synthesized using a condensation reaction between 4-methyl-2-pyrrolidone and methylsulfanylacetic acid. The reaction is carried out in a solvent, such as acetonitrile, at a temperature of approximately 80°C. After the reaction is complete, the product is purified by column chromatography and recrystallization.

properties

IUPAC Name

6-methyl-2-methylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-11-9-14(18-15(16-11)21-2)17-12-3-6-19(10-12)13-4-7-20-8-5-13/h9,12-13H,3-8,10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZJXKACRFZRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-(methylsulfanyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

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